Ethyl 2-(4-cyanophenoxy)acetate
Overview
Description
Ethyl 2-(4-cyanophenoxy)acetate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Study
Ethyl 2-(4-cyanophenoxy)acetate and its derivatives have been studied for their pharmacological effects, particularly focusing on their impact on the central nervous system. Research has indicated that these compounds exhibit a sedative effect, which intensifies with an increase in the number of methyl groups substituted on the ethyl para-cyanophenoxy acetate. This suggests an increase in lipophilicity and, as a result, an enhanced fixation on the central nervous system (Kirkiacharian et al., 1989).
Synthesis and Structural Analysis
Ethyl 2-(4-aminophenoxy)acetate, closely related to this compound, has been synthesized as a building template for novel hypoglycemic agents. This synthesis involved simple alkylation followed by selective reduction, yielding very pure crystals. The structure of the product was thoroughly characterized by various spectroscopic methods and X-ray crystal structure determination, providing valuable insights into its molecular interactions and potential applications in medicinal chemistry (Altowyan et al., 2022).
Inhibition of Corrosion
Derivatives of this compound have shown potential as corrosion inhibitors for mild steel in hydrochloric acid solutions. These derivatives, such as ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate, demonstrate high inhibition activities and adhere to the surface of mild steel, following the Langmuir adsorption model. Their effectiveness as inhibitors was confirmed through various experimental techniques and computational studies, highlighting their utility in industrial applications (Lgaz et al., 2017).
Safety and Hazards
Ethyl 2-(4-cyanophenoxy)acetate is classified as a dangerous substance. It has hazard statements H301-H311-H330, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
Ethyl 2-(4-cyanophenoxy)acetate is a chemical compound with the molecular formula C11H11NO3 The primary targets of this compound are currently not well-documented in the available literature
Pharmacokinetics
For instance, the compound has a high GI absorption and is BBB permeant, suggesting it can be absorbed in the gastrointestinal tract and cross the blood-brain barrier . Its Log Kp value suggests low skin permeation .
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-cyanophenoxy)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol acetyltransferase (AAT), which catalyzes the formation of ethyl acetate from acetyl-CoA and ethanol . This interaction is crucial for the synthesis of esters, which are important in various biological processes. Additionally, this compound can undergo hydrolysis to form carboxylic acids and alcohols under acidic or basic conditions .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell . Furthermore, this compound can impact the expression of genes related to oxidative stress and apoptosis, which are critical for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under normal conditions, but it can degrade over time, especially under extreme pH or temperature conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes. For instance, high doses of this compound have been associated with toxic effects, including oxidative stress and apoptosis . It is important to determine the optimal dosage to minimize adverse effects while maximizing its beneficial properties.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as alcohol acetyltransferase, leading to the formation of ethyl acetate . This compound can also influence the levels of metabolites within the cell, thereby affecting the overall metabolic flux . Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can influence its activity and function within the cell.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules in distinct cellular environments.
Properties
IUPAC Name |
ethyl 2-(4-cyanophenoxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIFHLRZVOQASN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952436 | |
Record name | Ethyl (4-cyanophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30041-95-3 | |
Record name | Acetic acid, 2-(4-cyanophenoxy)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30041-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, (4-cyanophenoxy)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030041953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (4-cyanophenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.